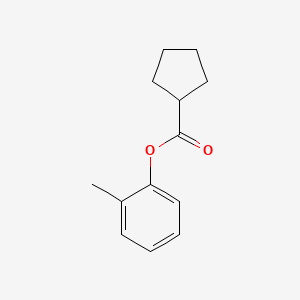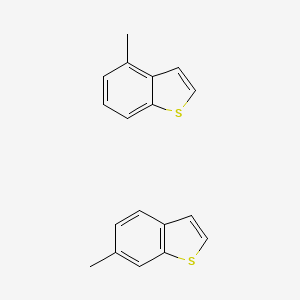
4-/6-Methylbenzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-/6-Methylbenzothiophene is a sulfur-containing heterocyclic compound with the molecular formula C9H8S. It is a derivative of benzothiophene, where a methyl group is substituted at the 4th or 6th position of the benzothiophene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-/6-Methylbenzothiophene can be achieved through several methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . Another method involves the electrochemical reaction of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene motifs under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of metal-catalyzed reactions and high-pressure conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 4-/6-Methylbenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated benzothiophene derivatives.
科学的研究の応用
4-/6-Methylbenzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 4-/6-Methylbenzothiophene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations to form reactive intermediates that interact with cellular components. The specific pathways and targets depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
類似化合物との比較
4-/6-Methylbenzothiophene can be compared with other similar compounds, such as:
4-Methyldibenzothiophene: A derivative with an additional benzene ring, used in desulfurization studies.
3-Methylbenzothiophene: Another methyl-substituted benzothiophene with different substitution patterns.
Dibenzothiophene: A parent compound with two benzene rings fused to a thiophene ring, commonly studied for its environmental impact and desulfurization.
Uniqueness: Its methyl group at the 4th or 6th position provides distinct steric and electronic effects compared to other benzothiophene derivatives .
特性
分子式 |
C18H16S2 |
|---|---|
分子量 |
296.5 g/mol |
IUPAC名 |
4-methyl-1-benzothiophene;6-methyl-1-benzothiophene |
InChI |
InChI=1S/2C9H8S/c1-7-2-3-8-4-5-10-9(8)6-7;1-7-3-2-4-9-8(7)5-6-10-9/h2*2-6H,1H3 |
InChIキー |
HNBLZSANTYKIDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=CS2.CC1=C2C=CSC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


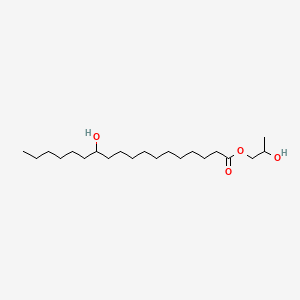

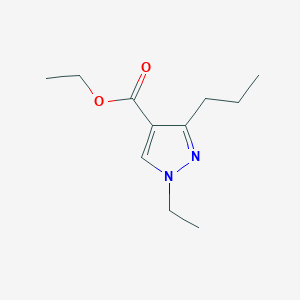


![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)
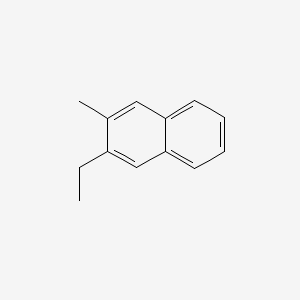
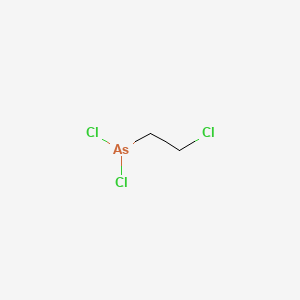

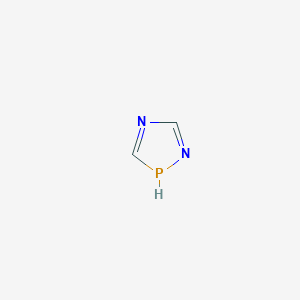
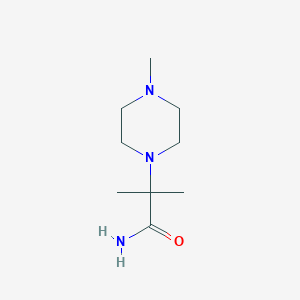

![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)
